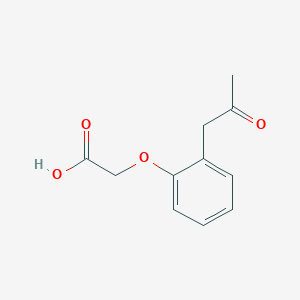

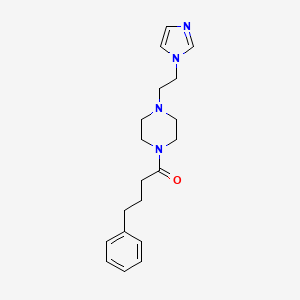

![molecular formula C26H24N6O B2783629 N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-79-8](/img/structure/B2783629.png)

N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[3,4-d]pyrimidines are a type of bicyclic [6 + 6] systems . They have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For example, an efficient synthetic route for the synthesis of 5,6-diaryl-1-alkyl-3-methyl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1 H,3 H)-diones was reported by Majumder and coworkers .Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms are often a focus of study .科学的研究の応用

Synthesis and Molecular Structures

- A study by Cobo et al. (2018) describes the synthesis of related pyrimidine derivatives, highlighting the electronic polarization within the substituted pyrimidine system and detailing the molecular structures of intermediates in the synthesis process. These findings contribute to understanding the chemical properties and potential applications of similar pyrimidine derivatives (Cobo et al., 2018).

Antimicrobial and Antiviral Applications

- Research by Hocková et al. (2003) demonstrates that certain pyrimidine derivatives exhibit significant inhibitory activity against retroviruses, making them potential candidates for antiviral therapies (Hocková et al., 2003).

Anticancer Properties

- A study by Singla et al. (2017) on pyrazolo[3,4-d]pyrimidine derivatives, including those with phenylamine moieties, reveals potent anticancer activities against several cancer cell lines. These compounds are noted for inducing apoptosis and inhibiting human topoisomerase IIα, suggesting their utility in cancer therapy (Singla et al., 2017).

Application in Material Science

- Sidra et al. (2018) synthesized novel polyimides using unsymmetrical diamines containing benzimidazole moieties, similar in structure to the pyrimidine derivative . These materials exhibited excellent thermal stability and mechanical properties, indicating potential applications in advanced material sciences (Sidra et al., 2018).

Biological Activity in Heterocyclic Compounds

- Research by Gorle et al. (2016) on pyrimidine derivatives linked with morpholinophenyl groups showed significant larvicidal activity, highlighting the potential of such compounds in pest control and public health applications (Gorle et al., 2016).

作用機序

Target of Action

The primary target of N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . The structure of the compound allows it to fit into the ATP binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell cycle progression .

Result of Action

The result of the action of this compound is significant inhibition of cell growth. It has been shown to have superior cytotoxic activities against certain cell lines . For example, it has been found to induce apoptosis within HCT cells .

将来の方向性

特性

IUPAC Name |

6-N-benzyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O/c1-2-33-22-15-13-20(14-16-22)29-24-23-18-28-32(21-11-7-4-8-12-21)25(23)31-26(30-24)27-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H2,27,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNFXSKPLGRFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-benzyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

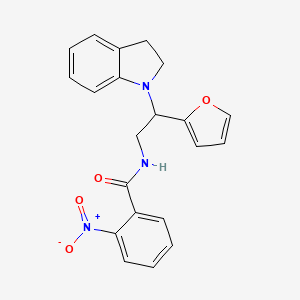

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2783546.png)

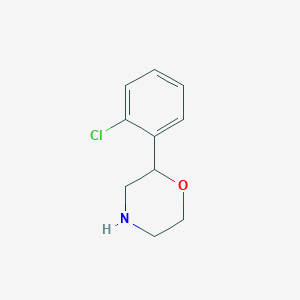

![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2783551.png)

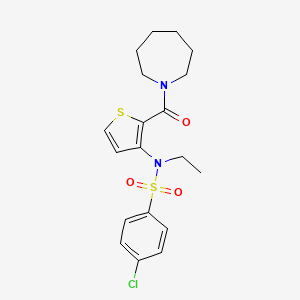

![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)

![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)

![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)